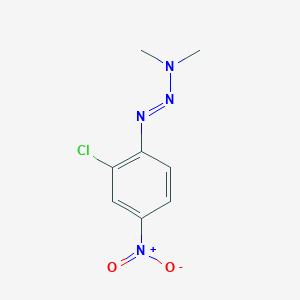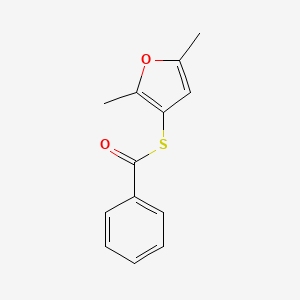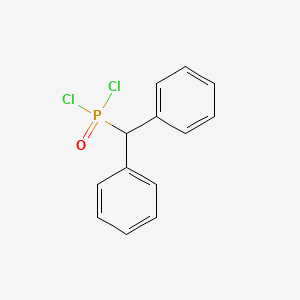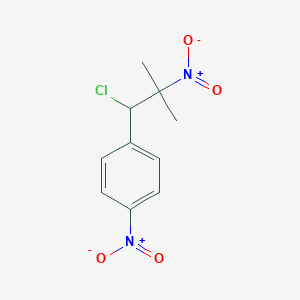
1-Butene, 3,4-dichloro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butene, 3,4-dichloro-3-methyl- is an organic compound with the molecular formula C5H8Cl2 It is a derivative of butene, where two chlorine atoms and one methyl group are substituted at the 3rd and 4th positions of the butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butene, 3,4-dichloro-3-methyl- can be synthesized through various methods. One common approach involves the chlorination of 3-methyl-1-butene. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) and is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 1-Butene, 3,4-dichloro-3-methyl- may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butene, 3,4-dichloro-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form different alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Addition: Halogens (e.g., Br2) or hydrogen gas (H2) in the presence of a catalyst.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used.
Major Products
Substitution: Products include alcohols, amines, or other substituted derivatives.
Addition: Products include dihalides or hydrogenated alkenes.
Elimination: Products include different isomers of butene.
Wissenschaftliche Forschungsanwendungen
1-Butene, 3,4-dichloro-3-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Butene, 3,4-dichloro-3-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The double bond in the butene chain also allows for addition reactions, which can modify the compound’s structure and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butene, 3,4-dichloro-: Similar structure but without the methyl group.
3-Methyl-1-butene: Lacks the chlorine atoms.
1,2-Dichloro-3-butene: Chlorine atoms are positioned differently.
Uniqueness
1-Butene, 3,4-dichloro-3-methyl- is unique due to the specific arrangement of chlorine and methyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
53920-88-0 |
|---|---|
Molekularformel |
C5H8Cl2 |
Molekulargewicht |
139.02 g/mol |
IUPAC-Name |
3,4-dichloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-3-5(2,7)4-6/h3H,1,4H2,2H3 |
InChI-Schlüssel |
IUTKMMYIZHCEFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)(C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)


![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)

![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)



![Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-](/img/structure/B14638256.png)

![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)

